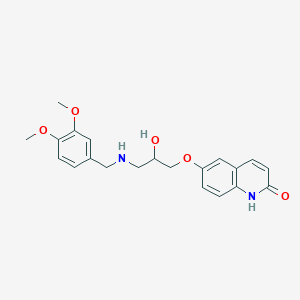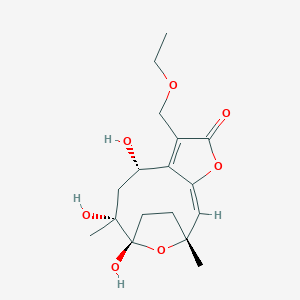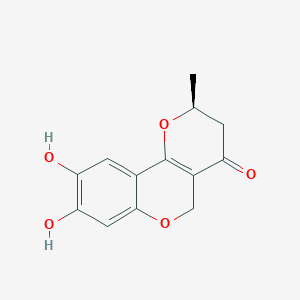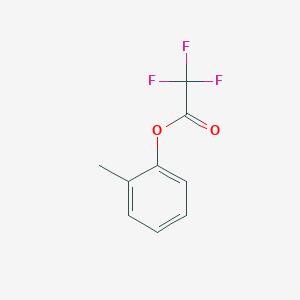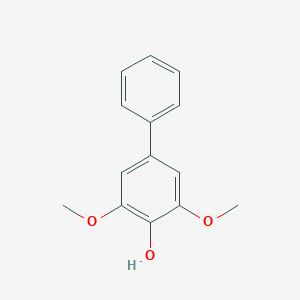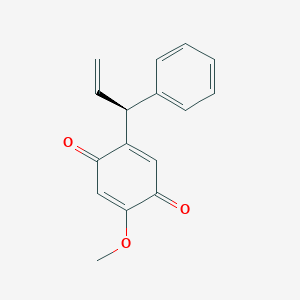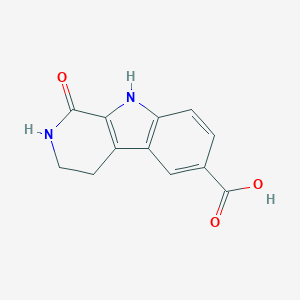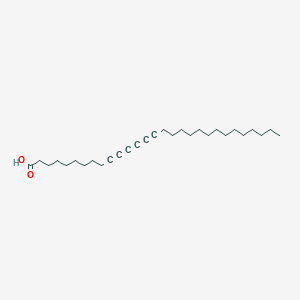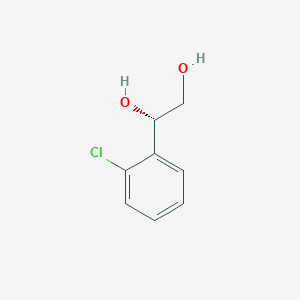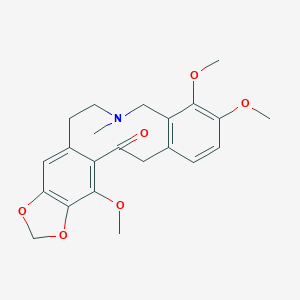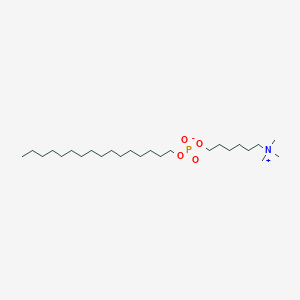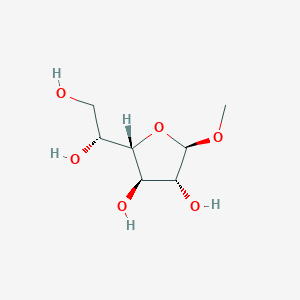![molecular formula C12H8ClF3N2 B161884 4-氯-6-甲基-2-[4-(三氟甲基)苯基]嘧啶 CAS No. 125904-05-4](/img/structure/B161884.png)
4-氯-6-甲基-2-[4-(三氟甲基)苯基]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 4-(trifluoromethyl)phenyl group at the 2-position
科学研究应用
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of functional materials.
作用机制
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural motifs .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (19656) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Pyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available starting materials such as 2,4-dichloro-6-methylpyrimidine.
Substitution Reaction: The 2-position of the pyrimidine ring is substituted with a 4-(trifluoromethyl)phenyl group through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chlorination: The final step involves the chlorination of the 4-position of the pyrimidine ring using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (RSK), or sodium alkoxide (RONa) in polar aprotic solvents like DMF or DMSO.
Electrophilic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of catalysts like iron(III) chloride (FeCl3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to the presence of the 4-(trifluoromethyl)phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-6-10(13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIKTGLPBJRHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463101 |
Source


|
| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125904-05-4 |
Source


|
| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
